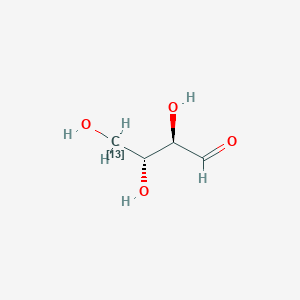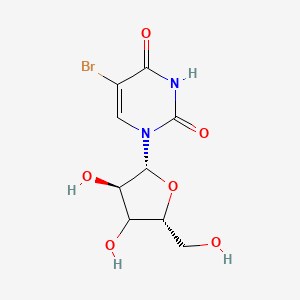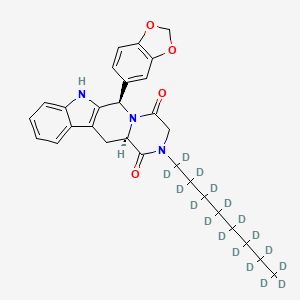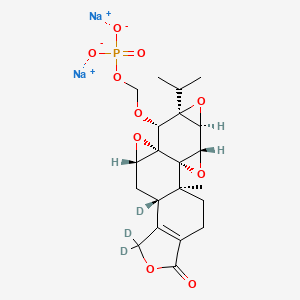
7-Methyl wyosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl wyosine is a derivative of wyosine, a tricyclic imidazopurine nucleoside found at position 37 of phenylalanine-specific transfer RNA (tRNA) in both eukaryotes and archaea . This compound is known for its role in posttranscriptional modifications, which are essential for the proper functioning of tRNA . The presence of this compound in tRNA helps in maintaining the stability and proper decoding of genetic information during protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of 7-Methyl wyosine in archaea involves several enzymatic steps. The process starts with the modification of guanosine at position 37 of tRNA, followed by a series of methylation and other modifications . The key enzymes involved in this process include Trm5, Tyw1, Tyw2, Tyw3, and Tyw4 . These enzymes work in a sequential manner to produce the final product, this compound .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily studied in the context of its natural occurrence and biosynthesis in archaea and eukaryotes .
Chemical Reactions Analysis
Types of Reactions
7-Methyl wyosine undergoes various chemical reactions, including methylation, oxidation, and substitution . These reactions are crucial for its biosynthesis and functional role in tRNA .
Common Reagents and Conditions
The common reagents used in the biosynthesis of this compound include S-adenosylmethionine (SAM) as a methyl donor, and various methyltransferase enzymes . The reactions typically occur under physiological conditions within the cellular environment .
Major Products Formed
The major products formed from the reactions involving this compound include other wyosine derivatives such as wybutosine and its intermediates . These derivatives play significant roles in maintaining the stability and function of tRNA .
Scientific Research Applications
7-Methyl wyosine has several scientific research applications, particularly in the fields of molecular biology, biochemistry, and genetics . Some of its key applications include:
tRNA Modification Studies: This compound is used to study the posttranscriptional modifications of tRNA and their impact on protein synthesis.
Evolutionary Biology: The presence of this compound in archaea and eukaryotes provides insights into the evolutionary history and diversity of tRNA modifications.
Anticancer Research: As a purine nucleoside analogue, this compound has shown potential in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis.
Mechanism of Action
The mechanism of action of 7-Methyl wyosine involves its incorporation into tRNA at position 37, where it plays a crucial role in maintaining the stability and proper decoding of genetic information during protein synthesis . The molecular targets of this compound include the anticodon loop of tRNA and various methyltransferase enzymes involved in its biosynthesis . The compound helps prevent ribosomal frameshifting and ensures accurate translation of the genetic code .
Comparison with Similar Compounds
7-Methyl wyosine is unique among wyosine derivatives due to its specific methylation at the C7 position . Similar compounds include:
Wybutosine (yW): Another wyosine derivative found in eukaryotic tRNA, known for its role in preventing ribosomal frameshifting.
Isowyosine (imG2): An archaeal-specific wyosine derivative with similar functions in tRNA modification.
7-Aminocarboxypropyl-demethylwyosine (yW-86): A derivative found in archaea, previously thought to be an intermediate in the eukaryotic pathway.
These compounds share similar roles in tRNA modification but differ in their specific chemical structures and biosynthetic pathways .
Properties
Molecular Formula |
C14H17N5O5 |
|---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C14H17N5O5/c1-5-6(2)19-12(23)8-11(17-14(19)16-5)18(4-15-8)13-10(22)9(21)7(3-20)24-13/h4,7,9-10,13,20-22H,3H2,1-2H3,(H,16,17)/t7-,9?,10+,13-/m1/s1 |
InChI Key |
BINGDNLMMYSZFR-CXOKJZQJSA-N |
Isomeric SMILES |
CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)C |
Canonical SMILES |
CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)



![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)
![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
